2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
Description
The compound 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a heterocyclic molecule featuring a pyrimidine core fused with a triazolo[4,3-b]pyridazine moiety. Key structural elements include:
- Cyclopropyl and ethyl groups at positions 2 and 4 of the pyrimidine ring, which influence steric bulk and lipophilicity.
- A piperazine linker connecting the pyrimidine to the triazolo[4,3-b]pyridazine system, enhancing solubility and conformational flexibility.
- A trifluoromethyl (-CF₃) group on the triazole ring, contributing to electronic effects and metabolic stability.
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8/c1-2-13-11-16(24-17(23-13)12-3-4-12)29-9-7-28(8-10-29)15-6-5-14-25-26-18(19(20,21)22)30(14)27-15/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFFLVNMMMWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine (CAS Number: 2549017-92-5) is a complex heterocyclic organic molecule with potential pharmacological applications. Its unique structure, which incorporates a pyrimidine core along with triazole and piperazine moieties, suggests a variety of biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.4 g/mol. The following table summarizes its key structural features:
| Property | Value |
|---|---|
| CAS Number | 2549017-92-5 |
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to arise from its interactions with various biological targets, particularly enzymes and receptors involved in cell proliferation and signaling pathways. The presence of the triazole and piperazine groups may enhance its affinity for specific targets, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole and pyrimidine rings have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Triazole derivatives have been explored for their anticancer properties, showing efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antiviral Effects : Some studies suggest that triazole-containing compounds may possess antiviral activity, potentially inhibiting viral replication .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Triazolo-Pyrimidines : A series of triazolo-pyrimidines were synthesized and evaluated for antibacterial activity. One compound showed an EC50 value significantly lower than standard antibiotics, indicating strong antibacterial potential .
- Anticancer Screening : In vitro studies on triazole derivatives revealed promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Properties
- The piperazine linker enhances aqueous solubility compared to analogues with aromatic substituents (e.g., p-tolyl in ) .
- The trifluoromethyl group in both the target and CAS 861409-87-2 contributes to metabolic resistance, but the target’s fused heterocycle may prolong half-life due to reduced cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
